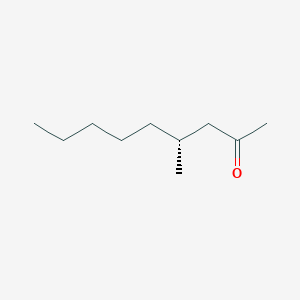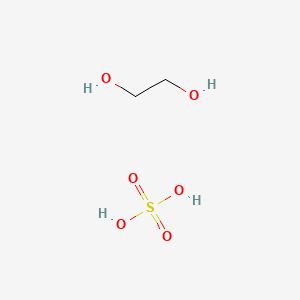
Sulfuric acid--ethane-1,2-diol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylene glycol is a colorless, odorless, viscous liquid primarily used in antifreeze formulations and as a raw material in the manufacture of polyester fibers . Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. The combination of these two chemicals results in a compound with unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfuric acid–ethane-1,2-diol (1/1) can be synthesized through the reaction of ethylene glycol with sulfuric acid. The reaction typically involves mixing ethylene glycol with concentrated sulfuric acid under controlled conditions. The reaction is exothermic and must be carefully managed to prevent overheating and decomposition of the reactants.
Industrial Production Methods
In industrial settings, the production of sulfuric acid–ethane-1,2-diol (1/1) involves the continuous addition of ethylene glycol to a reactor containing sulfuric acid. The reaction mixture is maintained at a specific temperature and pressure to ensure complete reaction and high yield. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid–ethane-1,2-diol (1/1) undergoes various chemical reactions, including:
Oxidation: Ethylene glycol can be oxidized to form oxalic acid and carbon dioxide.
Dehydration: In the presence of sulfuric acid, ethylene glycol can undergo dehydration to form acetaldehyde and other products.
Substitution: The hydroxyl groups in ethylene glycol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Dehydration: Concentrated sulfuric acid is used as a dehydrating agent.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxalic acid, carbon dioxide, and water.
Dehydration: Acetaldehyde and water.
Substitution: Various substituted ethylene glycol derivatives depending on the reagents used.
Scientific Research Applications
Sulfuric acid–ethane-1,2-diol (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving diols and in the preparation of biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sulfuric acid–ethane-1,2-diol (1/1) involves the interaction of the hydroxyl groups of ethylene glycol with the acidic protons of sulfuric acid. This interaction leads to the formation of intermediate species that can undergo further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
Propylene glycol: Another diol with similar properties but different reactivity and applications.
Diethylene glycol: A higher homolog of ethylene glycol with additional hydroxyl groups.
Glycerol: A triol with three hydroxyl groups, used in various industrial and pharmaceutical applications.
Uniqueness
Sulfuric acid–ethane-1,2-diol (1/1) is unique due to its combination of strong acidic properties from sulfuric acid and the reactivity of ethylene glycol. This combination allows for a wide range of chemical reactions and applications that are not possible with other similar compounds .
Properties
CAS No. |
478784-91-7 |
|---|---|
Molecular Formula |
C2H8O6S |
Molecular Weight |
160.15 g/mol |
IUPAC Name |
ethane-1,2-diol;sulfuric acid |
InChI |
InChI=1S/C2H6O2.H2O4S/c3-1-2-4;1-5(2,3)4/h3-4H,1-2H2;(H2,1,2,3,4) |
InChI Key |
ACKLIRAPAVQACS-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)O.OS(=O)(=O)O |
Related CAS |
37340-69-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


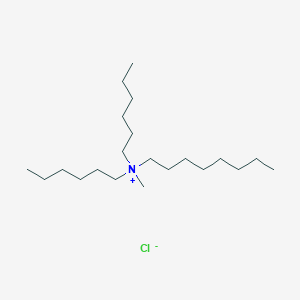
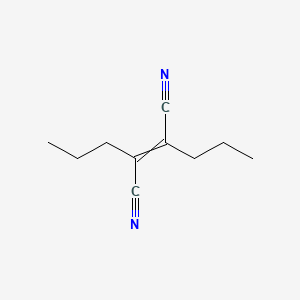
![3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide](/img/structure/B14234861.png)

![3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14234874.png)
![Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-](/img/structure/B14234886.png)
![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)
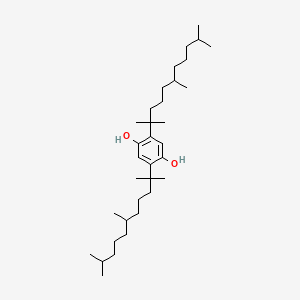

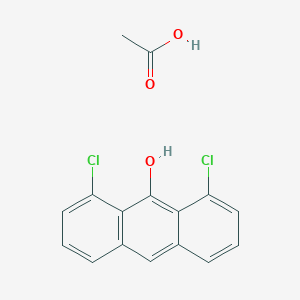
![2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-](/img/structure/B14234923.png)
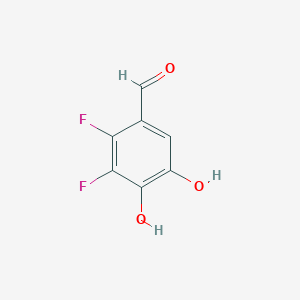
![1H-4,7-Methanoimidazo[4,5-E][1,3]diazepine](/img/structure/B14234931.png)
